molecular formula C14H16N6O3 B11702965 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B11702965
M. Wt: 316.32 g/mol
InChI Key: SERNKURKUSFCEA-OVCLIPMQSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitro group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with various biological molecules. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and its pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N6O3

Molecular Weight

316.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H16N6O3/c1-18(2)11-6-4-10(5-7-11)8-15-16-14(21)13-12(20(22)23)9-19(3)17-13/h4-9H,1-3H3,(H,16,21)/b15-8+

InChI Key

SERNKURKUSFCEA-OVCLIPMQSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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